molecular formula C24H22NO2P B070410 N,N,2,6-Tetramethyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine CAS No. 185449-86-9

N,N,2,6-Tetramethyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine

Cat. No. B070410
M. Wt: 387.4 g/mol
InChI Key: MXASPZVRFOFONU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N,N,2,6-Tetramethyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine derivatives has been explored through various methods, including one-pot reactions and multi-step synthesis processes. For instance, the synthesis of related compounds involved three-component one-pot reactions yielding dinaphtho[2,1-d:1',2'-f][1,3,2] dioxaphosphepin 4-oxides with excellent yield, showcasing the efficiency of such methods in creating complex phosphorus-containing heterocycles (Haranath et al., 2005).

Scientific Research Applications

Degradation of Nitrogen-Containing Hazardous Compounds

Nitrogen-containing compounds are pivotal in various industries, including textiles, agriculture, and chemicals. Their resistance to conventional degradation processes poses environmental risks. Advanced oxidation processes (AOPs) have shown efficacy in mineralizing these compounds, improving treatment outcomes. The review by Bhat and Gogate (2021) provides an extensive overview of the degradation of amine- and azo-based compounds using AOPs, emphasizing the reactivity of ozone and Fenton processes across different pH levels and the potential of cavitation as a pre-treatment method to reduce costs (Bhat & Gogate, 2021).

Analytical Methods for Antioxidant Activity

The role of nitrogen-containing compounds in antioxidant activity highlights their significance in food engineering, medicine, and pharmacy. Munteanu and Apetrei (2021) critically review various tests used to determine antioxidant activity, including the ORAC, HORAC, TRAP, TOSC, CUPRAC, FRAP, and DPPH tests. These methods, based on chemical reactions and spectrophotometry, have been applied in analyzing the antioxidant capacity of complex samples (Munteanu & Apetrei, 2021).

Applications in Peptide Studies

Nitrogen-containing compounds like the spin label amino acid TOAC have been instrumental in peptide studies. Schreier et al. (2012) discuss the use of TOAC in analyzing peptide backbone dynamics, secondary structure, and interactions with membranes. This underscores the importance of such compounds in understanding peptide behavior in biological systems (Schreier et al., 2012).

Fluorescent Chemosensors

Nitrogen-containing compounds also find applications in the development of fluorescent chemosensors, as reviewed by Roy (2021). These chemosensors can detect a wide range of analytes, including metal ions, anions, and neutral molecules, highlighting their versatility and the potential for sensitive and selective detection methods (Roy, 2021).

Environmental and Health Perspectives

Understanding the degradation pathways and environmental impact of nitrogen-containing compounds is crucial for mitigating potential risks. Liu et al. (2018) review the transformation and degradation of tetrabromobisphenol A and its derivatives, revealing over 100 identified degradation products and the predominance of less brominated compounds. This work emphasizes the need for comprehensive studies on the environmental behaviors and ecological health risks of such compounds (Liu et al., 2018).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

N,N,10,16-tetramethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22NO2P/c1-15-13-17-9-5-7-11-19(17)21-22-20-12-8-6-10-18(20)14-16(2)24(22)27-28(25(3)4)26-23(15)21/h5-14H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXASPZVRFOFONU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC=CC=C2C3=C1OP(OC4=C3C5=CC=CC=C5C=C4C)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22NO2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80466367
Record name N,N,2,6-Tetramethyl-4H-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80466367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N,2,6-Tetramethyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine

CAS RN

185449-86-9
Record name N,N,2,6-Tetramethyl-4H-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80466367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N,2,6-Tetramethyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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